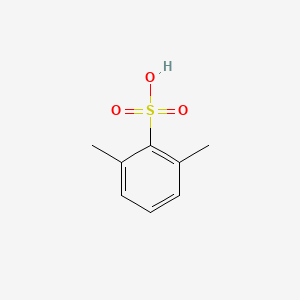

2,6-dimethylbenzenesulfonic Acid

Description

Historical Context of Aromatic Sulfonic Acids and Derivatives in Organic Synthesis

Aromatic sulfonic acids represent a cornerstone class of organosulfur compounds that have been instrumental in the advancement of organic synthesis and industrial chemistry. britannica.com Their history is deeply intertwined with the development of synthetic dyes and pharmaceuticals. wikipedia.orgnumberanalytics.com The introduction of the sulfonic acid (-SO₃H) group into an aromatic ring, a process known as sulfonation, is one of the most significant electrophilic aromatic substitution reactions. wikipedia.orgchemicalbook.com

Historically, aromatic sulfonation was a gateway to producing other valuable compounds, such as phenols. britannica.comgoogle.com The sulfonation process itself has evolved over time. Early methods involved heating an aromatic compound with concentrated sulfuric acid. wikipedia.org A classic named reaction, the Piria reaction, first described in 1851, utilizes a metal bisulfite to concurrently reduce a nitro group and sulfonate the ring. wikipedia.org Another method of historical technological importance was the Tyrer sulfonation process from 1917, where benzene (B151609) vapor was passed through hot sulfuric acid to achieve a high yield of benzenesulfonic acid. wikipedia.org

The primary sulfonating agent is sulfur trioxide (SO₃), often used in the form of fuming sulfuric acid (oleum) or in combination with other reagents. britannica.comjove.com A significant challenge in early sulfonation processes was the formation of unwanted diaryl sulfone byproducts, which could represent a considerable loss of the starting aromatic hydrocarbon. chemicalbook.comgoogle.com The reversibility of the sulfonation reaction is a unique feature compared to other electrophilic aromatic substitutions like nitration. wikipedia.org This property has been strategically exploited in organic synthesis, where the sulfonic acid group can be used as a temporary protecting group to block a specific position on the aromatic ring, guiding other substitutions before being removed under dilute acidic conditions. wikipedia.org The development of various sulfonating agents and reaction conditions has been crucial for controlling reaction outcomes and minimizing side products. chemicalbook.com

Significance of Substituent Effects in Benzenesulfonic Acid Chemistry

The reactivity and properties of a substituted benzenesulfonic acid are profoundly influenced by the nature and position of the substituents on the aromatic ring. ucsb.edu These "substituent effects" are broadly categorized into two types: effects on reactivity and effects on orientation. unizin.org

Reactivity: Substituents can either increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.

Deactivating groups withdraw electron density from the ring, making it less reactive.

Orientation: The initial substituent determines the position where a subsequent electrophile will add.

Ortho-, para-directing groups guide the incoming electrophile to the positions adjacent (ortho) and opposite (para) to the substituent. Most activating groups and halogens fall into this category. unizin.org

Meta-directing groups guide the incoming electrophile to the positions meta to the substituent. Most deactivating groups are meta-directors. unizin.org

In the case of 2,6-dimethylbenzenesulfonic acid, the key substituents are the two methyl groups (-CH₃). Alkyl groups are classified as activating and ortho-, para-directing. unizin.org The presence of these two methyl groups ortho to the sulfonic acid moiety has significant implications. The electronic effect of the methyl groups increases the electron density of the ring. Furthermore, the positioning of the two methyl groups provides significant steric hindrance around the sulfonic acid group, which can influence its reactivity and interactions with other molecules. The acidity of ortho-substituted benzenesulfonic acids is known to be determined by various structural factors. researchgate.net

Table 1: Classification of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Name | Effect on Reactivity | Directing Influence |

| -OH | Hydroxyl | Strongly Activating | Ortho, Para |

| -NH₂ | Amino | Strongly Activating | Ortho, Para |

| -CH₃ | Methyl | Activating | Ortho, Para |

| -Cl, -Br, -I | Halogens | Deactivating | Ortho, Para |

| -CHO | Aldehyde | Deactivating | Meta |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

| -SO₃H | Sulfonic Acid | Strongly Deactivating | Meta |

This table is based on established principles of substituent effects in electrophilic aromatic substitution. unizin.org

Current Research Landscape and Emerging Applications for this compound

This compound is a specific isomer within the broader category of xylenesulfonic acids. While much of the commercial application data refers to mixed isomers, the unique properties of the 2,6-isomer make it relevant in specific chemical contexts. Its primary applications in current research and industry are as an acidic surfactant and a catalyst in processes that benefit from a strong, organic-soluble acid.

Its surfactant properties are utilized in dye formulations, where it can improve the wetting and solvation of various components, leading to more uniform and stable products. As a strong acid, it serves as an effective catalyst in a variety of acid-catalyzed reactions. The organic nature of the molecule, provided by the dimethylated benzene ring, allows for good solubility in non-aqueous media, a distinct advantage over inorganic mineral acids in certain synthetic applications.

Research into dimethylbenzenesulfonic acids often focuses on their role as hydrotropes—compounds that enhance the solubility of sparingly soluble substances in water. This is particularly relevant in the formulation of detergents and cleaning agents. While specific research singling out the 2,6-isomer is not abundant, its fundamental properties suggest its utility in specialized catalytic systems and formulations where its specific steric and electronic profile is advantageous.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| InChIKey | BRETYAHLENMEAI-UHFFFAOYSA-N |

| CAS Number | 25241-15-0 |

| Monoisotopic Mass | 186.03506 Da |

Data sourced from PubChem. uni.lunih.govchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRETYAHLENMEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275008 | |

| Record name | 2,6-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25241-15-0 | |

| Record name | 2,6-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethylbenzenesulfonic Acid

Direct Sulfonation Approaches for Substituted Benzenes

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto an aromatic ring through an electrophilic aromatic substitution reaction. wikipedia.orgchemicalbook.com The starting material for the synthesis of 2,6-dimethylbenzenesulfonic acid via this route is 1,3-dimethylbenzene (m-xylene).

Optimization of Reagents and Reaction Conditions (e.g., Oleum (B3057394), Sulfur Trioxide Complexes)

The direct sulfonation of m-xylene (B151644) requires careful optimization of reagents and reaction conditions to achieve high selectivity and yield. Common sulfonating agents include sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide complexes. nih.govnumberanalytics.com

The reactivity of the sulfonating agent is a critical factor. numberanalytics.com Sulfur trioxide (SO₃) is a powerful electrophile, but its high reactivity can lead to unwanted side reactions and the formation of byproducts like sulfones. chemicalbook.com To moderate its reactivity, sulfur trioxide is often used in the form of complexes with agents like dioxane. thieme-connect.com This approach allows for a milder and more controlled sulfonation process.

Oleum is another widely used sulfonating agent. The concentration of free SO₃ in oleum is a key parameter that influences the reaction rate and outcome. google.com For the sulfonation of m-xylene, specific concentrations of sulfuric acid and controlled temperatures are crucial. For instance, reacting m-xylene with sulfuric acid at temperatures between 70-80°C in a 70-80 wt% sulfuric acid solution can yield high-purity m-xylene-4-sulfonic acid. google.com The reaction temperature is a critical parameter to control, as higher temperatures can promote the formation of undesired sulfone byproducts. google.com

The choice of solvent also plays a significant role. While sulfonation can be carried out without a solvent, using an inert organic solvent can help to control the reaction temperature and improve selectivity.

| Reagent/Condition | Description | Key Findings & Considerations |

| Sulfuric Acid | A common and traditional sulfonating agent. chemithon.com | The reaction is reversible, and the water produced can dilute the acid, slowing the reaction. wikipedia.orgchemicalbook.com Azeotropic removal of water can drive the reaction to completion. chemithon.com For m-xylene, continuous reaction with 70-80 wt% sulfuric acid at 70-80°C is effective. google.com |

| Oleum | A solution of sulfur trioxide in sulfuric acid, providing a higher concentration of the active electrophile. google.com | The strength of the oleum is a critical factor; higher SO₃ concentrations do not always lead to faster reactions and can increase byproduct formation. google.com |

| Sulfur Trioxide Complexes | Complexes of SO₃ with compounds like dioxane or pyridine (B92270) moderate its reactivity. thieme-connect.comresearchgate.net | These complexes are easier to handle than pure SO₃ and can lead to more selective reactions with fewer byproducts. researchgate.netgoogle.com |

| Temperature | A critical parameter for controlling reaction rate and selectivity. | For m-xylene sulfonation with sulfuric acid, a temperature range of 70-80°C is optimal to minimize sulfone formation. google.com Generally, lower temperatures are preferred to reduce side reactions. google.com |

| Solvent | Can be used to control reaction temperature and improve selectivity. | While not always necessary, inert solvents can provide better control over the reaction. |

Regioselectivity Control in Aromatic Sulfonation

In the sulfonation of m-xylene, the directing effects of the two methyl groups on the benzene (B151609) ring determine the position of the incoming sulfonic acid group. Methyl groups are ortho- and para-directing activators. In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are the most activated and sterically accessible. The position between the two methyl groups (position 2) is sterically hindered.

Therefore, the sulfonation of m-xylene predominantly yields 2,5-dimethylbenzenesulfonic acid (p-xylene-2-sulfonic acid) and 2,4-dimethylbenzenesulfonic acid . researchgate.netnih.gov The formation of this compound is not the major product under typical electrophilic aromatic sulfonation conditions due to steric hindrance from the two adjacent methyl groups. Achieving sulfonation at the 2-position of m-xylene to directly form this compound is challenging and generally not a preferred synthetic route due to low yields. The primary products of m-xylene sulfonation are the 4- and 6-sulfonic acids. researchgate.net

Indirect Synthetic Routes

Given the challenges in direct sulfonation to produce this compound, indirect methods starting from appropriately substituted precursors are often more viable.

Conversion from Halides via Sulfur Dioxide Surrogates

A modern and versatile method for synthesizing aryl sulfonic acids involves the conversion of aryl halides using sulfur dioxide surrogates. rsc.org This approach avoids the use of harsh sulfonating agents. Reagents like thiourea (B124793) dioxide and DABSO (a DABCO-sulfur dioxide complex) serve as sources of sulfur dioxide in a manageable and controlled manner. rsc.orgnih.gov

The general strategy involves a palladium-catalyzed coupling reaction between an aryl halide (e.g., 2,6-dimethylbromobenzene or 2,6-dimethyliodobenzene) and the sulfur dioxide surrogate. nih.gov This reaction typically proceeds through the formation of an intermediate sulfinate, which is then oxidized to the sulfonic acid. rsc.org This method offers the advantage of high regioselectivity, as the position of the sulfonic acid group is determined by the starting halide.

Organometallic Approaches in Sulfonic Acid Synthesis

Organometallic chemistry provides another powerful tool for the regioselective synthesis of sulfonic acids. This approach typically involves the formation of an organometallic reagent, such as an organolithium or Grignard reagent, from a corresponding aryl halide.

For the synthesis of this compound, 2,6-dimethylbromobenzene could be treated with a strong base like butyllithium (B86547) to form 2,6-dimethylphenyllithium. youtube.com This organolithium species can then react with a sulfur dioxide source, such as sulfuryl chloride, to generate the corresponding sulfonyl chloride, which can be subsequently hydrolyzed to the sulfonic acid. d-nb.info This method offers excellent control over the regiochemistry of the sulfonation.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, several green chemistry principles can be applied.

The use of hazardous reagents like concentrated sulfuric acid and oleum generates significant amounts of acidic waste. researchgate.net Greener alternatives focus on minimizing waste and using less hazardous materials. The use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), with sodium bisulfite as the sulfonating agent, presents a more environmentally friendly approach. ajgreenchem.com These catalysts are reusable and can be employed under solvent-free conditions, often with microwave irradiation to reduce reaction times. ajgreenchem.com

Ultrasonically Assisted Synthesis Methodologies

A significant advancement in the synthesis of aromatic sulfonic acids is the application of ultrasonic irradiation. This technique offers a convenient and efficient methodology for the sulfonation of aromatic compounds, leading to a considerable enhancement in reaction rates and improved selectivity compared to conventional methods conducted under silent (non-sonicated) conditions. researchgate.netnih.gov

The core of this method involves the reaction of an aromatic hydrocarbon with sulfuric acid under sonication. researchgate.net The primary driving force behind the enhanced reactivity is the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. rasayanjournal.co.in This process generates localized hot spots with extremely high temperatures and pressures, which accelerates mass transfer and enhances the chemical reactivity of the species involved. rasayanjournal.co.in

Research has demonstrated that various parameters, such as temperature, sulfuric acid concentration, and agitation speed, influence the reaction's outcome. researchgate.net The use of ultrasound not only accelerates the reaction but can also lead to higher yields and selectivity for the desired sulfonic acid isomer. researchgate.netnih.gov This approach presents a greener alternative to traditional methods by often reducing reaction times and energy consumption. rasayanjournal.co.in

The effectiveness of ultrasonically assisted sulfonation is demonstrated by comparing the outcomes of reactions performed with and without sonication for various aromatic compounds. The data below illustrates the significant rate enhancement and improved conversions achieved under ultrasonic conditions.

| Aromatic Compound | Condition | Time (min) | Conversion (%) |

|---|---|---|---|

| Toluene | Silent | 45 | 38 |

| Ultrasound | 45 | 72 | |

| o-Xylene (B151617) | Silent | 45 | 40 |

| Ultrasound | 45 | 85 | |

| Anisole | Silent | 45 | 52 |

| Ultrasound | 45 | 98 |

This table presents illustrative data based on findings for the sulfonation of various aromatic compounds, demonstrating the typical enhancements observed with ultrasonic assistance. Source: Adapted from Ultrasonics Sonochemistry, 16(3), 308-11 (2009). researchgate.netnih.gov

Catalyst-Free and Transition Metal-Free Approaches

The quintessential method for producing aromatic sulfonic acids, including this compound, is through direct sulfonation, which is inherently a catalyst-free and transition metal-free process. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis. chemistrysteps.comchemguide.co.uk

The reaction is typically performed by heating the aromatic compound, in this case, 2,6-dimethylbenzene (o-xylene), with concentrated sulfuric acid or fuming sulfuric acid (oleum). chemguide.co.ukucalgary.ca The actual electrophile in this reaction is sulfur trioxide (SO₃). ucalgary.camasterorganicchemistry.com In concentrated sulfuric acid, SO₃ is present in small equilibrium concentrations from the acid's self-dissociation. chemguide.co.uk Fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄, is a much richer source of the electrophile and allows for faster reaction rates. chemguide.co.ukmasterorganicchemistry.com

The mechanism proceeds in distinct steps:

Attack by the Aromatic Ring : The π-electrons of the benzene ring of 2,6-dimethylbenzene act as a nucleophile, attacking the electrophilic sulfur atom of the SO₃ molecule. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. ucalgary.ca

Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.com

Restoration of Aromaticity : The removal of the proton restores the stable aromatic ring, yielding the final product, this compound. ucalgary.camasterorganicchemistry.com

Unlike many other electrophilic aromatic substitution reactions, sulfonation is notably reversible. chemistrysteps.comucalgary.ca Heating an aromatic sulfonic acid in dilute aqueous sulfuric acid can reverse the reaction, a process known as desulfonation. ucalgary.ca This reversibility can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. chemistrysteps.com

Computational studies have further refined the understanding of this "catalyst-free" mechanism. In nonpolar media, the reaction between an arene and a single SO₃ molecule is believed to proceed through a concerted mechanism without involving the classic Wheland intermediate. acs.org However, in polar, complexing solvents, the traditional SₑAr mechanism involving a Wheland-type intermediate formed from the arene and two SO₃ molecules is favored. acs.org

Mechanistic Investigations and Reactivity Studies of 2,6 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Mechanisms in Sulfonation

The sulfonation of 2,6-dimethylbenzene (o-xylene) to form 2,6-dimethylbenzenesulfonic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out using fuming sulfuric acid, which is a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). chemistrysteps.comlibretexts.org

The actual electrophile in this reaction can be either neutral SO₃ or the protonated species, +SO₃H. chemistrysteps.comlibretexts.org The formation of the electrophile is the initial step. In concentrated sulfuric acid, SO₃ is present due to the acid's slight dissociation. libretexts.org Fuming sulfuric acid provides a much higher concentration of SO₃. libretexts.org The electrophile is then attacked by the π electrons of the aromatic ring of o-xylene (B151617). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org This step is the rate-determining step of the reaction. masterorganicchemistry.commasterorganicchemistry.com

The two methyl groups on the benzene (B151609) ring influence the orientation of the incoming sulfonic acid group. Methyl groups are activating groups and ortho, para-directors in electrophilic aromatic substitution. minia.edu.egwikipedia.orgucalgary.ca This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate when the electrophile attacks at the ortho or para positions. libretexts.org In the case of o-xylene, the potential positions for sulfonation are 3, 4, and 5. However, due to the steric hindrance from the two adjacent methyl groups, substitution at the 3-position is favored, leading to the formation of 3,4-dimethylbenzenesulfonic acid, while substitution at the 4-position is also significant. The formation of this compound from o-xylene is not the primary product under typical sulfonation conditions due to steric hindrance.

Hydrolysis and Desulfonation Mechanisms

The sulfonation of aromatic compounds is a reversible reaction. chemistrysteps.comlibretexts.orglumenlearning.comyoutube.comkhanacademy.orgyoutube.com The reverse reaction, known as desulfonation, involves the hydrolysis of the sulfonic acid. wikipedia.orgyoutube.com This process is achieved by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric acid. chemistrysteps.comyoutube.com

The mechanism of desulfonation is essentially the reverse of sulfonation and is also an electrophilic aromatic substitution reaction. chemistrysteps.com The first step involves the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonic acid group, by a hydronium ion (H₃O⁺). youtube.comyoutube.com This step forms a sigma complex. Subsequently, the sulfonic acid group (-SO₃H) is eliminated as SO₃, and the aromaticity of the ring is restored by the loss of a proton from the sigma complex. chemistrysteps.comyoutube.com The liberated SO₃ reacts with water to form sulfuric acid. youtube.com

The temperature at which desulfonation occurs is related to the ease of the initial sulfonation. wikipedia.org The reversibility of the sulfonation reaction is a useful feature in organic synthesis, as the sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. chemistrysteps.comwikipedia.org

Kinetic studies on the desulfonation of benzenesulfonic acid and toluenesulfonic acids have shown that the reactions are first order with respect to the sulfonic acid. researchgate.net The activation energies for desulfonation are in the range of 27-30 kcal/mol. researchgate.net The rate of desulfonation is influenced by the concentration of the acid catalyst and the temperature. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution Reactions of Sulfonic Acid Derivatives (e.g., Alkaline Fusion)

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org The sulfonic acid group (-SO₃H) and its derivatives, such as sulfonyl chlorides (-SO₂Cl), are strong electron-withdrawing groups that deactivate the ring towards electrophilic attack but can facilitate nucleophilic attack. youtube.com

A classic example of a nucleophilic aromatic substitution reaction involving a sulfonic acid is the alkaline fusion of sodium benzenesulfonate (B1194179) to produce phenol. In this reaction, the sulfonate salt is heated with a strong base like sodium hydroxide (B78521) at high temperatures. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the sulfonate group.

The mechanism for SNAr reactions typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituent.

Elimination of the leaving group: The leaving group (in this case, the sulfite (B76179) ion, SO₃²⁻) is expelled, and the aromaticity of the ring is restored.

For a successful SNAr reaction, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the sulfonic acid group itself is the electron-withdrawing group.

Hydrolysis of aromatic sulfonyl chlorides to their corresponding sulfonic acids in water can proceed via an SN2-type mechanism. rsc.org

Reactivity in Hydrogen-Isotope Exchange Reactions

Hydrogen-isotope exchange (HIE) reactions can be used to study the reactivity of different positions on an aromatic ring. iaea.orgresearchgate.net In these reactions, hydrogen atoms on the ring are exchanged for isotopes like deuterium (B1214612) (D) or tritium (B154650) (T). The rate of exchange provides insight into the electron density and steric environment of various ring positions.

For aromatic compounds, HIE can be catalyzed by acids or bases. nih.gov In the context of this compound, the sulfonic acid group, being strongly electron-withdrawing, would decrease the electron density of the aromatic ring, making electrophilic hydrogen exchange slower compared to benzene. Conversely, the electron-donating methyl groups would increase the electron density.

Studies on substituted benzenesulfonic acids have shown that the reactivity of functional groups in HIE reactions can be analyzed to determine rate constants for exchange at specific sites. iaea.orgresearchgate.net The Hammett equation can be applied to quantitatively compare the reactivity of different functional groups. iaea.orgresearchgate.net

For this compound, the positions available for exchange are 3, 4, and 5. The steric hindrance from the two methyl groups and the electronic effects of both the methyl and sulfonic acid groups would influence the relative rates of exchange at these positions. It is expected that the exchange would be fastest at the para-position (position 4) due to a combination of electronic activation from the methyl groups and lower steric hindrance compared to the ortho-positions (positions 3 and 5). Research on related systems has demonstrated that HIE can be a valuable tool for probing the subtle electronic and steric effects of substituents on an aromatic ring. nih.govresearchgate.net

Influence of Methyl Substituents on Reaction Kinetics and Thermodynamics

The two methyl groups in this compound have a significant impact on its reactivity, influencing both the kinetics and thermodynamics of its reactions. These influences can be categorized into steric and electronic effects.

Steric Hindrance Effects on Reactivity

Steric hindrance, the effect caused by the physical size of substituents, plays a crucial role in the reactivity of this compound. libretexts.orgyoutube.com The two methyl groups ortho to the sulfonic acid group create a crowded environment around the reaction center.

This steric crowding has several consequences:

Sulfonation of o-Xylene: During the sulfonation of o-xylene, the bulky sulfonating agent (SO₃ or H₃SO₄⁺) will preferentially attack the less hindered positions. This is why the primary products are 3,4-dimethylbenzenesulfonic acid and 4,5-dimethylbenzenesulfonic acid, rather than the 2,6-isomer. researchgate.netresearchgate.net

Reactions of the Sulfonic Acid Group: The steric bulk of the adjacent methyl groups can hinder the approach of reagents to the sulfonic acid group, potentially slowing down reactions such as hydrolysis or the formation of derivatives like sulfonyl chlorides.

Ortho vs. Para Substitution: In electrophilic aromatic substitution reactions on the this compound ring, attack at the positions ortho to the sulfonic acid group (positions 3 and 5) will be sterically hindered by the adjacent methyl groups. This steric hindrance generally leads to a preference for substitution at the less hindered para position (position 4). libretexts.org The size of the incoming electrophile is also a factor; larger electrophiles will show a greater preference for the para position. libretexts.org

Electronic Effects on Reaction Pathways

The electronic effects of the methyl groups also significantly influence the reactivity of this compound.

Activating and Directing Effects: Methyl groups are electron-donating groups (EDGs) due to inductive effects and hyperconjugation. wikipedia.orgucalgary.calibretexts.orgyoutube.com They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. minia.edu.egucalgary.ca As EDGs, they direct incoming electrophiles to the ortho and para positions. minia.edu.egwikipedia.orgucalgary.ca

Stabilization of Intermediates: In electrophilic aromatic substitution, the electron-donating nature of the methyl groups helps to stabilize the positive charge of the carbocation intermediate (arenium ion). libretexts.org This stabilization is most effective when the positive charge is located on a carbon atom bearing a methyl group, which occurs in the resonance structures for ortho and para attack. libretexts.org

The thermodynamic properties of xylenes, the precursors to these sulfonic acids, are well-studied and provide a basis for understanding the stability of the starting materials. nist.gov

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethylbenzenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shifts

¹H (proton) and ¹³C (carbon-13) NMR provide information about the electronic environment of each hydrogen and carbon atom, respectively. In 2,6-dimethylbenzenesulfonic acid, the substitution pattern on the benzene (B151609) ring dictates the chemical shifts and multiplicity of the signals. Due to the molecule's symmetry, with a plane passing through the C1-SO₃H and C4-H bonds, a simplified spectrum is expected compared to its other isomers.

The two methyl groups at positions 2 and 6 are chemically equivalent and would produce a single, sharp signal in the ¹H NMR spectrum. The three aromatic protons at positions 3, 4, and 5 would give rise to two distinct signals. The proton at C4 is unique, while the protons at C3 and C5 are equivalent. This would typically result in a triplet for the C4-H and a doublet for the C3-H and C5-H protons.

In ¹³C NMR, the symmetry results in four signals for the aromatic carbons and one signal for the two equivalent methyl carbons. The carbons bearing the sulfonic acid group (C1) and the methyl groups (C2, C6) are quaternary and would show distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from similar compounds like 2,4-dimethylbenzenesulfonic acid. chemicalbook.comchemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (at C2, C6) | ~2.6 | Singlet (s) |

| Ar-H (at C3, C5) | ~7.1-7.3 | Doublet (d) | |

| Ar-H (at C4) | ~7.4-7.6 | Triplet (t) | |

| ¹³C | -CH₃ (at C2, C6) | ~20-22 | |

| Ar-C (at C1, C2, C6) | ~135-145 | Quaternary carbons | |

| Ar-C (at C3, C5) | ~128-130 | ||

| Ar-C (at C4) | ~130-132 |

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR experiments provide correlation data that unambiguously establishes the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be observed between the signals of the C4 proton and the C3/C5 protons, confirming their neighboring relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org It would show a correlation peak between the C3/C5 carbon signal and the C3/C5 proton signal, and another between the C4 carbon and the C4 proton. It would also link the methyl carbon signal to the methyl proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space. A key observation would be a cross-peak between the methyl proton signal and the aromatic proton signal at C3/C5, confirming the ortho arrangement of these groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

For this compound, the spectra would be dominated by vibrations of the sulfonic acid group (-SO₃H), the aromatic ring, and the methyl groups.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are based on typical values for benzenesulfonic acids and substituted aromatics. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in SO₃H) | Stretching (broad) | 2800-3200 |

| S=O (in SO₃H) | Asymmetric Stretching | 1340-1360 |

| Symmetric Stretching | 1150-1180 | |

| S-O (in SO₃H) | Stretching | 1030-1060 |

| C-S | Stretching | 680-720 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| Alkyl C-H | Stretching | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. The molecular weight of this compound is 186.23 g/mol . sigmaaldrich.com

Upon ionization, the molecular ion ([M]⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation of arylsulfonic acids typically involves the cleavage of the C-S bond or bonds within the sulfonic acid group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Fragmentation patterns are inferred from the analysis of isomers like 2,5-dimethylbenzenesulfonic acid and general principles of mass spectrometry. nih.govnist.govdocbrown.info

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 186 | Molecular Ion | [C₈H₁₀O₃S]⁺˙ | Parent ion |

| 106 | Dimethylbenzene Ion | [C₈H₁₀]⁺˙ | Loss of SO₂ |

| 105 | Dimethylphenyl Cation | [C₈H₉]⁺ | Loss of SO₃H radical |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Common fragment from rearrangement of substituted benzenes |

| 79 | Benzenesulfonyl Cation fragment | [C₆H₅O]⁺ | Loss of methyl and SO₂H |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule and its fragments. The monoisotopic mass of this compound (C₈H₁₀O₃S) is 186.035065 Da. epa.govuni.lu An HRMS measurement yielding a mass very close to this value would confirm the elemental composition and distinguish it from other compounds with the same nominal mass. For example, a precursor ion of [M-H]⁻ would have a predicted m/z of 185.02778. uni.lu

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures, impurities, or its isomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like sulfonic acids. A reverse-phase (RP) HPLC method would be suitable for its separation. For instance, a method similar to that used for its 2,5-isomer could be employed, using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like sulfonic acids. However, analysis by GC could be achieved following a derivatization step to convert the sulfonic acid into a more volatile ester derivative, for example. The separation of isomers can be effectively achieved using this technique. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the sulfonic acid group, specialized HPLC methods are required to achieve adequate retention and symmetrical peak shapes.

Reversed-phase HPLC (RP-HPLC) is a common approach, though standard C18 columns can exhibit poor retention for highly polar aromatic sulfonic acids. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for separating compounds like benzenesulfonic acid and p-toluenesulfonic acid. helixchrom.com For the analysis of dimethylbenzenesulfonic acid isomers, such as the 2,5-isomer, a reverse-phase method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acidic modifier like phosphoric or formic acid has been successfully applied. nih.gov The elution of these polar analytes is controlled by the mobile phase composition, including the organic modifier concentration, pH, and ionic strength of the buffer. helixchrom.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid. helixchrom.comnih.gov

A typical HPLC method for a related isomer, 2,5-dimethylbenzenesulfonic acid, which can be adapted for the 2,6-isomer, is detailed in the table below.

Table 1: Illustrative HPLC Method for Dimethylbenzenesulfonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) |

| Key Principle | The method leverages a reverse-phase column with low silanol (B1196071) activity to minimize peak tailing and achieve good retention for polar sulfonic acids. The mobile phase composition is optimized to control the elution. |

| Reference | nih.gov |

Gas Chromatography (GC) with Derivatization

Direct analysis of highly polar and non-volatile compounds like this compound by gas chromatography (GC) is not feasible. The sulfonic acid group leads to strong interactions with the stationary phase, resulting in poor chromatographic performance and thermal decomposition in the hot injector. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The most common derivatization strategy for compounds with active hydrogens, such as those in sulfonic acids, is silylation. sigmaaldrich.com This process replaces the acidic proton of the -SO₃H group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting silyl ester is significantly more volatile and less polar, making it amenable to GC analysis. The derivatization reaction is typically carried out by heating the analyte with the silylating agent in a suitable solvent. sigmaaldrich.com The TBDMS derivatives are known to be more stable towards hydrolysis than TMS derivatives.

The derivatized sample can then be analyzed by GC coupled with a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation based on the fragmentation pattern of the derivative.

Table 2: General GC Derivatization and Analysis Protocol for Sulfonic Acids

| Step | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction | The analyte is heated with MTBSTFA in a solvent like acetonitrile. |

| GC Column | A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. |

| Detection | Mass Spectrometry (MS) to identify the characteristic fragments of the silylated derivative. |

| Key Principle | Derivatization converts the non-volatile sulfonic acid into a volatile silyl ester, enabling separation and detection by GC-MS. |

| Reference | sigmaaldrich.com |

Ion Chromatography (IC) for Aqueous Systems

Ion Chromatography (IC) is an ideal technique for the determination of ionic species in aqueous solutions, making it highly suitable for the analysis of this compound, which is a strong acid and exists as the dimethylbenzenesulfonate anion in neutral or basic solutions. pharmahealthsciences.net

IC methods for sulfonic acids typically employ an anion-exchange column and a suppressed conductivity detector. pharmahealthsciences.net The separation is based on the interaction of the negatively charged sulfonate group with the positively charged stationary phase. The eluent is usually an aqueous solution of a salt, such as a mixture of sodium carbonate and sodium bicarbonate. pharmahealthsciences.net A suppressor is used post-column to reduce the background conductivity of the eluent and enhance the signal of the analyte ions. This technique has been successfully applied to the simultaneous determination of various aromatic and aliphatic sulfonic acids in water samples. waters.com For complex matrices, a solid-phase extraction (SPE) step may be used for sample clean-up and pre-concentration. waters.com

Table 3: Typical Ion Chromatography System for Sulfonic Acid Analysis

| Component | Specification |

|---|---|

| Column | Anion-exchange column (e.g., IonPac® AS-series) |

| Eluent | Aqueous solution of sodium carbonate and sodium bicarbonate |

| Detection | Suppressed Conductivity Detector |

| Key Principle | Separation is achieved through ion-exchange interactions between the sulfonate anion and the stationary phase. The suppressor enhances detection sensitivity. |

| Reference | pharmahealthsciences.netwaters.com |

Supercritical Fluid Chromatography (SFC) for Polar Substances

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly advantageous for the analysis of polar and thermally labile compounds where GC is not suitable and HPLC may have limitations. wikipedia.org

SFC is well-suited for the separation of polar compounds like sulfonic acids. The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to fast and efficient separations. To elute highly polar analytes like this compound, a polar co-solvent (modifier), such as methanol (B129727) or ethanol (B145695), is added to the CO₂ mobile phase. columbia.edu The separation can be performed on a variety of stationary phases, including those used in normal-phase HPLC. SFC can be readily coupled with mass spectrometry (SFC-MS), providing both separation and identification capabilities. columbia.edu This technique has been used for the analysis of various aromatic compounds, including those with acidic functional groups. americanpharmaceuticalreview.com

Table 4: General Supercritical Fluid Chromatography (SFC) Approach

| Parameter | Description |

|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with a polar modifier (e.g., Methanol) |

| Stationary Phase | Polar packed columns (e.g., silica (B1680970), diol, or specialized phases) |

| Detection | UV, Mass Spectrometry (MS) |

| Key Principle | SFC combines the advantages of GC and HPLC, offering fast and efficient separation of polar compounds using an environmentally benign mobile phase. |

| Reference | wikipedia.orgcolumbia.edu |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a compound.

Aromatic sulfonic acids generally exhibit good thermal stability. marquette.edu Studies on related isomers, such as 2,5-dimethylbenzenesulfonic acid, have shown that thermal decomposition begins at elevated temperatures. mdpi.com The decomposition of aromatic sulfonic acids typically proceeds with the loss of the sulfonic acid group as sulfur oxides (SOx) and water, followed by the degradation of the aromatic ring at higher temperatures. nih.gov A TGA curve for an aromatic sulfonic acid will show a significant weight loss step corresponding to this decomposition process. For instance, a study on the polycondensation of poly(L-lactic acid) using various aromatic sulfonic acid catalysts, including dimethylbenzenesulfonic acid isomers, indicated that these catalysts thermally decompose in the range of 200-300°C. More specifically, TGA of 2,4-dimethylbenzenesulfonic acid shows it is moderately toxic and emits toxic fumes of SOx upon heating to decomposition. nih.gov

Table 5: Expected TGA Profile for this compound

| Temperature Range | Event |

|---|---|

| < 150°C | Loss of any residual water or solvent. |

| ~200-300°C | Onset of major thermal decomposition, involving the loss of the sulfonic acid group. |

| > 300°C | Further decomposition of the aromatic structure. |

| Key Information | Provides the decomposition temperature and information on the thermal stability of the compound. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the elemental composition (by mass percent) of a compound. It is a crucial step in verifying the empirical and molecular formula of a synthesized or purified substance.

The molecular formula of this compound is C₈H₁₀O₃S. Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.

Table 6: Elemental Composition of this compound (C₈H₁₀O₃S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 51.60 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.41 |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.77 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.22 |

| Total | | | | 186.225 | 100.00 |

Computational Chemistry and Theoretical Insights into 2,6 Dimethylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2,6-dimethylbenzenesulfonic acid, from its three-dimensional shape to its electronic and reactive characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate the complex behavior of electrons within the molecule.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The steric hindrance between the bulky sulfonic acid group and the two adjacent methyl groups is a key factor influencing its preferred geometry.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-S | 1.77 |

| S=O | 1.45 | |

| S-O | 1.60 | |

| Bond Angle (°) | O=S=O | 122.0 |

| C-S-O | 103.0 | |

| C-C-S | 120.0 |

This table illustrates typical geometric parameters calculated for a related sulfonic acid derivative and is intended for demonstrative purposes.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the various vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional movements of the chemical bonds.

For this compound, characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the S=O bonds, the stretching of the S-O and C-S bonds, and various vibrational modes of the benzene (B151609) ring and the methyl groups. Theoretical studies on similar molecules, such as benzenesulfonic acid methyl ester, have shown good agreement between calculated and experimental spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. nih.gov The table below provides an example of calculated and experimental vibrational frequencies for pyridine-3-sulfonic acid, a molecule with a similar functional group. asianpubs.org

| Assignment | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3650 | 3440 | - |

| C-H Stretch | 3100 | 3100 | 3080 |

| S=O Asymmetric Stretch | 1380 | 1350 | 1355 |

| S=O Symmetric Stretch | 1180 | 1170 | 1175 |

| S-O Stretch | 1040 | 1035 | 1034 |

This table presents a comparison of calculated and experimental vibrational frequencies for pyridine-3-sulfonic acid as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where electron donation and acceptance are most probable. While specific calculations for this compound are not available, the table below shows representative HOMO-LUMO energy values for a generic aromatic sulfonic acid derivative to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

This table provides illustrative HOMO-LUMO energy values for a representative aromatic sulfonic acid derivative.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution. rsc.org

These simulations can provide information on hydration shells, the diffusion of the molecule in a solvent, and its interactions with other molecules. For instance, an MD simulation could reveal how water molecules arrange themselves around the hydrophilic sulfonic acid group and the hydrophobic methyl groups, providing a detailed picture of its solvation. Studies on related alkylsulfonic acids have utilized MD simulations to investigate properties like density, heat of vaporization, and hydrogen bond structure. youtube.com

Force Field Development and Validation for Sulfonic Acid Systems

MD simulations rely on a set of parameters known as a force field to describe the potential energy of a system as a function of the positions of its atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. While general-purpose force fields like CHARMM and OPLS exist, they may not always accurately represent specific classes of molecules like sulfonic acids.

Therefore, the development and validation of a specific force field for sulfonic acid systems is a critical area of research. This process involves parameterizing the force field against high-level quantum mechanical calculations and/or experimental data to ensure it can accurately reproduce the structural, thermodynamic, and transport properties of these compounds. asianpubs.orgyoutube.com A well-validated force field for sulfonic acids would enable more reliable MD simulations of this compound and related molecules.

Molecular Docking Studies for Ligand-Receptor or Catalyst-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or an enzyme. This method is widely used in drug discovery and materials science to understand and predict molecular interactions.

For this compound, molecular docking could be employed to investigate its potential interactions with biological targets or its role as a catalyst or substrate in chemical reactions. For example, docking studies could predict the binding affinity and mode of interaction of this compound with the active site of an enzyme, providing insights into its potential biological activity. While specific docking studies on this compound are not prominent in the literature, studies on other sulfonic acid derivatives have demonstrated the utility of this approach in identifying potential therapeutic agents.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies provide profound insights into the reaction mechanisms involving this compound at an atomic and electronic level. While direct computational investigations specifically targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical research on structurally related compounds, such as benzenesulfonic acid and xylenes, allows for the construction of a robust theoretical framework to understand its reactivity. Density Functional Theory (DFT) is a primary tool for these analyses, enabling the calculation of potential energy surfaces, the characterization of transition states, and the determination of reaction energetics.

The primary reaction pathway for the formation of this compound is the electrophilic aromatic substitution (S_EAr) of 1,3-dimethylbenzene (m-xylene). Computational studies on the sulfonation of benzene and its derivatives have elucidated the mechanism, which is generally accepted to proceed via the formation of a σ-complex (also known as an arenium ion). The electrophile in sulfonation is typically sulfur trioxide (SO₃) or a related species generated in concentrated sulfuric acid.

Theoretical models can predict the regioselectivity of the sulfonation of m-xylene (B151644). The two methyl groups are ortho, para-directing activators. The positions ortho and para to one of the methyl groups are sterically hindered by the other methyl group. Therefore, sulfonation is directed to the less hindered positions, primarily position 4. Quantum chemical calculations of the relative stabilities of the possible σ-complex intermediates confirm this outcome, with the intermediate leading to the 4-sulfonated product being the most stable.

Beyond its formation, the subsequent reactions of the sulfonic acid group are also amenable to computational investigation. One such reaction is desulfonation, the reverse of sulfonation. This reaction is catalyzed by dilute acid and proceeds through the protonation of the aromatic ring, followed by the loss of sulfur trioxide. youtube.com Quantum chemical calculations can model the energy profile of this reaction, identifying the transition state and the influence of the methyl groups on the reaction rate compared to unsubstituted benzenesulfonic acid.

Another important reaction is the esterification of the sulfonic acid. DFT studies on the esterification of benzenesulfonic acid with alcohols have explored various possible mechanisms, including S_N1 and S_N2 pathways, as well as addition-elimination mechanisms. rsc.org These studies indicate that the reaction can proceed through different transition states depending on the reaction conditions and the nature of the alcohol. For this compound, similar pathways are expected, with the steric hindrance from the two methyl groups potentially influencing the activation barriers and favoring certain pathways over others.

Illustrative Computational Data for Sulfonation of m-Xylene

The following table presents representative data for the sulfonation of m-xylene, derived from typical values found in computational studies of aromatic sulfonation. This data is for illustrative purposes and is not from direct quantum chemical calculations on this specific reaction.

| Reaction Step | Calculated Parameter | Energy (kcal/mol) |

| Formation of σ-complex (Position 4) | Activation Energy (ΔE‡) | 15-20 |

| Reaction Energy (ΔE_rxn) | -5 to -10 | |

| Deprotonation of σ-complex | Activation Energy (ΔE‡) | 2-5 |

| Reaction Energy (ΔE_rxn) | -20 to -25 |

Representative Transition State Geometry for Sulfonation

The table below describes a typical transition state geometry for the formation of the σ-complex in the sulfonation of an aromatic ring, as determined by quantum chemical calculations.

| Parameter | Description | Typical Value |

| C-S bond length | The forming bond between the aromatic carbon and the sulfur atom. | 2.0 - 2.2 Å |

| C-H bond length | The bond to the hydrogen atom on the carbon being attacked. | 1.1 - 1.2 Å |

| S-O bond lengths | The bonds within the sulfur trioxide moiety. | 1.4 - 1.5 Å |

| Aromatic C-C bond lengths | Bonds within the aromatic ring, showing some loss of aromaticity. | 1.40 - 1.45 Å |

Catalytic Applications of 2,6 Dimethylbenzenesulfonic Acid and Its Functionalized Materials

Homogeneous Catalysis by 2,6-Dimethylbenzenesulfonic Acid

In a homogeneous catalytic system, the catalyst exists in the same phase as the reactants. This compound, as a strong Brønsted acid, demonstrates significant efficacy in this domain.

Acid-Catalyzed Organic Synthesis Reactions

This compound is a proficient catalyst for a range of organic synthesis reactions that are traditionally reliant on strong acids. Its applications span across crucial industrial processes such as esterification, transesterification, and hydration.

The catalytic prowess of sulfonic acid-based catalysts is evident in the esterification of free fatty acids, a key step in biodiesel production. nih.govnih.gov For instance, the esterification of acetic acid with ethanol (B145695) has been a model reaction to test the activity of various acid catalysts. capes.gov.brnih.gov Studies have shown that the reaction rates in such transformations can be significantly influenced by the solvent environment, with polar aprotic solvents like γ-valerolactone (GVL) enhancing reaction kinetics compared to water. nih.gov This effect is attributed to the solvent's ability to alter the stabilization of the acidic proton relative to the protonated transition state. nih.gov

The conversion of biomass into valuable chemicals and biofuels is another area where acid catalysis plays a pivotal role. nih.govpsu.edu Homogeneous Brønsted acids are instrumental in processes like the hydrolysis of cellobiose (B7769950) to glucose and the dehydration of xylose to furfural. nih.gov The catalytic activity in these biomass conversion reactions is also subject to solvent effects, highlighting the intricate interplay between the catalyst, reactants, and the reaction medium. nih.gov

Heterogeneous Catalysis with Supported Sulfonic Acid Materials

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging and costly. csic.es Heterogeneous catalysts, being in a different phase from the reactants, offer a practical solution to this problem, allowing for easy recovery and recycling. nih.gov The functionalization of solid supports with sulfonic acid groups has emerged as a powerful strategy to create robust and reusable solid acid catalysts. beilstein-journals.org

Sulfonic Acid-Functionalized Mesoporous Materials (SAMs)

Mesoporous materials, with their high surface areas and large, uniform pore structures, serve as excellent supports for catalytic active sites. mdpi.com When functionalized with sulfonic acid groups, these materials, known as Sulfonic Acid-Functionalized Mesoporous Materials (SAMs), exhibit remarkable catalytic performance in various organic transformations. nih.govpsu.edu The accessibility of the active sites within the porous network is a key factor contributing to their high catalytic activity. nih.govnih.gov

The development of these materials aims to overcome the limitations of conventional solid acid catalysts like zeolites, especially in reactions involving bulky molecules. nih.gov The hydrophobic nature of the environment around the active sites in some of these materials can be advantageous for specific reactions. psu.edu

Carbon-based Mesoporous Sulfonic Acids (CM-n-SO3H)

Carbon-based materials have garnered significant interest as catalyst supports due to their tunable porosity, stability, and unique surface chemistry. beilstein-journals.orgmdpi.com Sulfonated ordered mesoporous carbons (OMCs) are synthesized by introducing sulfonic acid groups onto the surface of mesoporous carbon. nih.govhristov.com These materials have demonstrated high efficiency in biodiesel production through the esterification of free fatty acids. nih.govnih.govhristov.com

The catalytic performance of these materials is influenced by factors such as the density of sulfonic acid groups and the structure of the mesoporous carbon. nih.govresearchgate.net For instance, OMCs with larger pore sizes can facilitate better access to the active sites, leading to enhanced catalytic ability. nih.gov However, a potential drawback is the leaching of sulfonic acid groups, which can lead to catalyst deactivation over repeated cycles. nih.gov

| Catalyst Type | Application | Key Findings | Reference |

| Sulfonated Ordered Mesoporous Carbon (SO3H-OMC) | Esterification of free fatty acids in waste cooking oils | High activity (93.8% FFA conversion) and good stability attributed to 2D-hexagonal channels and hydrophobic surface. Leaching of -SO3H groups identified as a cause of deactivation. | nih.gov |

| Phenolic Resin-Derived Carbon-Based Sulfonated Catalyst | General acid catalysis | Higher recyclability than traditional Nafion resin and a high density of attached -SO3H groups. | hristov.com |

| Sulfonated Activated Carbon (AC-SO3H) | Esterification of acetic, hexanoic, and decanoic acids | Lower activity than Amberlyst-15 for acetic acid but comparable or higher for longer-chain acids due to large surface area and mesoporous structure. | nih.gov |

Sulfonated Ordered Mesoporous Polymers (OMP-SO3H)

Sulfonated ordered mesoporous polymers (OMP-SO3H) represent another class of effective solid acid catalysts. These materials are synthesized through the sulfonation of ordered mesoporous polymers and exhibit high catalytic activity, often comparable to homogeneous acid catalysts. primescholars.com Their superior performance is attributed to their intrinsic mesoporosity, high acid strength, and uniform distribution of active sites. primescholars.com

OMP-SO3H catalysts have shown exceptional activity in the carboxymethylation of bio-derived alcohols, a process for which conventional resins and zeolites are less effective. primescholars.com A significant advantage of these catalysts is their recyclability and resistance to leaching, allowing for repeated use without a significant loss of activity. primescholars.com

| Catalyst | Reaction | Key Features | Reference |

| Sulfonated Mesoporous Polymer (MP-SO3H) | Carboxymethylation of alcohols | Activity comparable to homogeneous catalysts, high acid strength, recyclable, and resistant to leaching. | primescholars.com |

| Sulfonated Porous Organic Polymer (POP-SO3H) | Pseudo-four-component synthesis of dihydro-2-oxypyrroles | High catalytic activity due to accessible sulfonic acid sites, easy separation, and recyclability. | nih.gov |

| Ordered Sulfonated Mesoporous Polymer (OMP-TsOH) | Esterification of oleic acid | Catalytic activity influenced by the template used for synthesis (SBA-15 vs. MCM-48), affecting pore diameter and surface area. | scielo.br |

Sulfonated Polymer-Silica (SPS) and Carbon-Silica (SCS) Mesocomposites

Combining the structural stability of silica (B1680970) with the functionality of polymers or carbon has led to the development of hybrid mesocomposites. Sulfonated polymer-silica (SPS) and sulfonated carbon-silica (SCS) mesocomposites are promising solid acid catalysts that leverage the advantages of both components. csic.esbeilstein-journals.orgresearchgate.net

The synthesis of these materials often involves coating the pores of mesostructured silica with a carbon or polymer layer, followed by sulfonation. csic.esresearchgate.net This method results in materials with high surface area, large pore volume, and a high density of accessible acidic groups. csic.esresearchgate.net These composites have proven to be active, selective, and recyclable catalysts for reactions like the esterification of various acids. csic.esresearchgate.net Their performance can surpass that of commercial solid acids like Amberlyst-15. csic.esresearchgate.net

| Composite Material | Application | Advantages | Reference |

| Sulfonated Silica/Carbon Nanocomposites | Hydrolysis of cellulose (B213188) to glucose | Reusable solid acid catalyst, providing high yields of glucose. | rsc.org |

| Sulfonated Mesoporous Silica-Carbon Composites | Esterification of maleic anhydride, succinic acid, and oleic acid | Eco-friendly, active, selective, water-tolerant, and recyclable; superior intrinsic catalytic activity to Amberlyst-15. | csic.esresearchgate.net |

| Sulfonated Mesoporous Benzene-Silica | Esterification of acetic acid with ethanol | Higher conversion compared to commercial Nafion-H. | capes.gov.br |

Based on a thorough review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” for the specified catalytic applications. The requested outline requires detailed research findings on its use in creating sulfonated periodic mesoporous organosilicas (PMO-SO3H), cellulose-derived sulfonic acid nanomaterials, and functionalized clays, as well as its specific role in multicomponent reactions, carbon-carbon bond couplings, and protection reactions.

Extensive searches have revealed no specific documented use of this compound in these particular contexts. The scientific literature extensively covers the synthesis and catalytic use of the material classes mentioned (such as PMO-SO3H and other solid acid catalysts), but the functionalization is typically achieved using other reagents, such as 3-mercaptopropyltrimethoxysilane (followed by oxidation) or general sulfonation with sulfuric acid, leading to propylsulfonic or other arylsulfonic acid groups. There is no evidence of this compound being employed as the primary agent for these applications.

Therefore, an article that is scientifically accurate and strictly adheres to the provided outline cannot be constructed.

Specific Reaction Scope in Catalytic Processes

Fries and Beckman Rearrangements

One related application involves the Thia-Fries rearrangement, a sulfur analogue of the Fries rearrangement. In the synthesis of a pyrazole (B372694) derivative, an amine salt of p-toluenesulfonic acid, a compound structurally similar to this compound, was noted to accelerate the Thia-Fries rearrangement and influence selectivity. google.com This suggests that arylsulfonic acids can be effective catalysts in this class of reactions.

Further research is required to fully evaluate the potential of this compound as a selective and efficient catalyst in Fries and Beckmann rearrangements.

Hantzsch 1,4-Dihydropyridine (B1200194) Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce 1,4-dihydropyridines, which are compounds with significant pharmacological applications. The reaction is typically catalyzed by an acid. While there is extensive literature on the Hantzsch synthesis using various catalysts, specific and detailed research on the use of this compound for this reaction is scarce.

However, the use of other sulfonic acids has been reported. For instance, silica-supported sulfonic acid has been employed as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. This approach offers advantages such as high yields, short reaction times, and simple work-up procedures. The catalyst can be recovered and reused multiple times without a significant loss in activity.

A study on the Hantzsch condensation of methoxybenzaldehydes with methyl-3-aminocrotonate noted the formation of the expected 1,4-dihydropyridine products. mdpi.com Although this study does not specify the use of this compound, it highlights the general reaction pathway.

The development of functionalized materials incorporating this compound could offer a promising avenue for efficient and recyclable catalysts in the Hantzsch synthesis, though specific data is not yet widely published.

Green Catalysis and Sustainability Aspects

The principles of green chemistry are increasingly important in chemical synthesis, focusing on the design of products and processes that minimize the use and generation of hazardous substances. The use of solid acid catalysts derived from compounds like this compound aligns well with these principles.

Recoverability and Reusability of Solid Acid Catalysts

A key advantage of solid acid catalysts is their ease of separation from the reaction mixture, which allows for their recovery and reuse. This is a significant improvement over homogeneous catalysts, which often require complex and energy-intensive separation processes. While specific data on the recoverability and reusability of this compound-functionalized materials in the context of the aforementioned reactions is not extensively documented, the general performance of similar solid sulfonic acid catalysts provides a strong indication of their potential.

For example, sulfonic acid functionalized silica (SiO₂-Pr-SO₃H) has been demonstrated as a recyclable catalyst in various organic syntheses. In one study, it was used for the synthesis of chromene derivatives and could be recovered and reused for several cycles without a significant decrease in its catalytic activity.

The development of materials such as silica-supported or polymer-bound this compound would enable their application as recoverable and reusable catalysts, thereby enhancing the sustainability of the chemical processes in which they are used.

Atom Economy and Environmental Footprint Reduction

By replacing stoichiometric acid catalysts, which are consumed in the reaction and generate significant waste, with catalytic amounts of a recyclable solid acid, the environmental footprint of a chemical process can be substantially reduced. This reduction stems from decreased raw material consumption, lower energy requirements for separation and purification, and minimized waste generation.

Advanced Materials Science Applications Incorporating 2,6 Dimethylbenzenesulfonic Acid Derivatives

Sulfonated Molecules in Biomaterials Development

The introduction of sulfonic acid groups into biomaterials, a process known as sulfonation, is a powerful strategy to enhance their functionality for medical applications. mdpi.com Sulfonated molecules are integral to creating materials that are more compatible and interactive with biological environments. mdpi.com The sulfonic acid group (-SO₃H) is highly hydrophilic and negatively charged under physiological pH, properties that are exploited to create hydrogels, scaffolds, and nanoparticles with tailored characteristics for regenerative medicine, drug delivery, and tissue engineering. mdpi.comresearchgate.net

Hydrogels and Scaffolds for Biomedical Applications

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for mimicking the soft tissues of the body. nih.gov The incorporation of sulfonic acid groups, such as those from 2,6-dimethylbenzenesulfonic acid, into the polymer structure significantly enhances the hydrogel's water-retaining capacity and can influence its mechanical properties. nih.govmdpi.com These sulfonated hydrogels are of great interest for creating scaffolds in tissue engineering, which provide a temporary structure for cells to attach, grow, and form new tissue. nih.govyoutube.com

The negative charge of the sulfonate groups can mimic the natural glycosaminoglycans found in the body's extracellular matrix, promoting better cell adhesion and proliferation. mdpi.com For instance, studies on gelatin-sulfonated silk scaffolds have shown that the sulfonated moieties increase hydrophilicity and can support the sustained release of growth factors, which significantly enhances skin regeneration and neovascularization in wound healing models. nih.gov Similarly, hydrogels engineered with sulphanilic acid, a related aromatic sulfonic acid, exhibit pH-responsive behavior and excellent biocompatibility, supporting the growth of various cell types, including stem cells. patsnap.com

Nanoparticles in Drug Delivery Systems